4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of DFEM is C7H11F2NO3.ClH . The InChI code is 1S/C7H11F2NO3.ClH/c8-6(9)3-10-1-2-13-4-5(10)7(11)12;/h5-6H,1-4H2,(H,11,12);1H . This compound has a molecular weight of 231.63 .Physical And Chemical Properties Analysis
DFEM is a powder at room temperature . The storage temperature is room temperature . It has a CAS Number of 1607028-27-2 .Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound has been identified as a key intermediate in the synthesis of various heterocyclic compounds that exhibit biological activity. For instance, it has been utilized in the development of compounds with antihypoxic effects, indicating its potential in creating treatments for conditions related to oxygen deprivation in tissues (Ukrainets, Mospanova, & Davidenko, 2014). This underscores its importance in pharmacological research, especially in the exploration of new therapeutic agents with antioxidant properties.
Role in Peptidomimetic Chemistry
Furthermore, the compound has been employed in peptidomimetic chemistry, where it serves as a precursor for the synthesis of Fmoc-protected morpholine-3-carboxylic acid. This application is particularly relevant in the context of solid-phase peptide synthesis, demonstrating its utility in constructing peptidomimetics that could serve as lead compounds in drug discovery processes (Sladojevich, Trabocchi, & Guarna, 2007).
Development of Novel Synthetic Methodologies
The compound is also pivotal in the development of novel synthetic methodologies. Research has shown its application in creating efficient synthetic routes for the preparation of other morpholine derivatives, which are crucial in the design and discovery of new cannabinoid ligands (Zhao et al., 2009). These advances in synthetic chemistry not only enhance the arsenal of available morpholine-based compounds but also open up new avenues for the exploration of their therapeutic potentials.
Antitumour and Antiproliferative Activities
In addition to its role in synthetic chemistry, derivatives of this compound have been explored for their antitumour and antiproliferative activities, suggesting its contribution to the field of oncology. Compounds synthesized using this morpholine derivative as an intermediate have shown inhibitory effects against certain cancer cell lines, highlighting its potential as a scaffold for developing anticancer agents (Ji et al., 2018; Lu et al., 2021).
Safety and Hazards
The safety information for DFEM includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These precautions involve avoiding breathing dust, washing thoroughly after handling, and specific instructions in case of skin contact or if inhaled .
Properties
IUPAC Name |
4-(2,2-difluoroethyl)morpholine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO3.ClH/c8-6(9)3-10-1-2-13-4-5(10)7(11)12;/h5-6H,1-4H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCPLPNVZFGXOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC(F)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607028-27-2 | |
Record name | 4-(2,2-difluoroethyl)morpholine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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